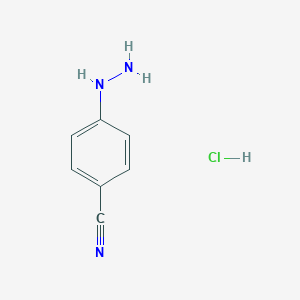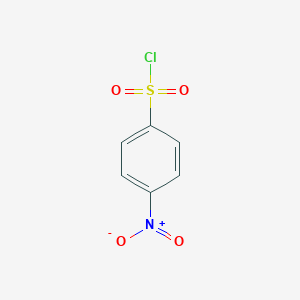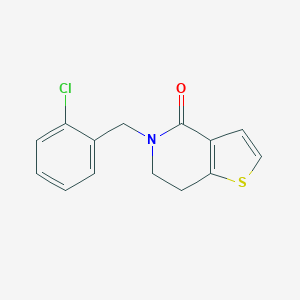
4-Oxo Ticlopidine
説明
Ticlopidine is a well-known antiplatelet agent that inhibits adenosine diphosphate-induced platelet aggregation. It is primarily metabolized through N-dealkylation, N-oxidation, and oxidation of the thiophene ring. The compound shares structural similarities with cyclic tertiary amines, which are known to be converted to neurotoxic pyridinium metabolites. In vitro studies have shown that ticlopidine can undergo a 4-electron oxidation to form a novel thienopyridinium metabolite (M6) via an intermediate 2-electron oxidation product, the thienodihydropyridinium metabolite (M5). These metabolites have been characterized using liquid chromatography and mass spectrometry techniques .
Synthesis Analysis
A novel five-step synthetic approach for ticlopidine has been developed, starting from readily available thiophene. This method yields ticlopidine with an overall 60% yield and presents several advantages, including suitability for large-scale synthesis, simple work-up procedures, short reaction times, and the use of inexpensive reagents. The synthesis also provides a key precursor, 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, which is important for the synthesis of other bioactive compounds like prasugrel and clopidogrel .
Molecular Structure Analysis
The molecular structure of ticlopidine metabolites has been elucidated through in vitro studies. The thienopyridinium metabolite (M6) and the thienodihydropyridinium metabolite (M5) were characterized by advanced analytical techniques, revealing the susceptibility of the tetrahydropyridine moiety of ticlopidine to undergo oxidation. The metabolite M5 was found to be stable to air oxidation and did not form adducts with cyanide, glutathione, or N-acetylcysteine, whereas M6 was the major metabolite in P450-catalyzed oxidation .
Chemical Reactions Analysis
The in vitro studies of ticlopidine have shown that it can be oxidized by cytochrome P450, peroxidases, and monoamine oxidase to form M6 through M5. P450 3A4, in particular, has been implicated in this conversion. The metabolite M5 was primarily formed in peroxidase-mediated reactions and exhibited less electrophilicity compared to M6 . Additionally, a redox strategy for synthesizing pyridines has been developed, which involves the annulation of cyclopropanols with oxime acetates catalyzed by 4-HO-TEMPO. This method features good functional group tolerance and high chemoselectivity, which could be relevant for the late-stage functionalization of drug skeletons .
Physical and Chemical Properties Analysis
The physical and chemical properties of ticlopidine and its metabolites are closely related to their molecular structures. The cocrystal of 4-oxopimelic acid and 4,4'-bipyridine, which is structurally related to ticlopidine, exhibits polymorphism based on the solvent of crystallization. The polymorphs form hydrogen-bonded chains with different packing arrangements, which are influenced by C–H⋯O interactions. The solid-state synthesis and interconversion conditions of these polymorphs have been explored, providing insight into the stability and transformation of ticlopidine-related compounds .
科学的研究の応用
-
Scientific Field: Pharmacology
- Application : Ticlopidine is a well-known anti-platelet agent . It is used to reduce the risk of thrombotic events in patients with atherosclerotic diseases .
- Results : Large-scale clinical trials have demonstrated that ticlopidine reduces the risk of thrombotic events in patients with atherosclerotic diseases .
-
Scientific Field: Drug Metabolism
- Application : Ticlopidine is metabolized in the liver, and its metabolites have been studied for their pharmacological activity .
- Methods of Application : In vitro incubation of ticlopidine with rat liver 9000 g supernatant fraction (S9) fractions led to the formation of multiple metabolites, including 2-oxo-ticlopidine .
- Results : The main biliary metabolite of ticlopidine was characterized as a glutathione (GSH) conjugate of ticlopidine S-oxide .
-
Scientific Field: Organic Chemistry
- Application : A novel five-step synthetic approach for synthesizing ticlopidine has been developed .
- Methods of Application : This method provides ticlopidine in 60% overall yield from readily available starting material viz. thiophene .
- Results : All steps afforded excellent yields and are operationally simple and environmentally acceptable .
Safety And Hazards
将来の方向性
While there is limited information available on future directions specifically for 4-Oxo Ticlopidine, ticlopidine and its derivatives continue to be a subject of research. For example, structure-activity relationship (SAR) analysis of ticlopidine derivatives and analogs as CD39 inhibitors has been performed . Additionally, ticlopidine has been studied for its potential in treating a variety of diseases where platelets play a prominent role .
特性
IUPAC Name |
5-[(2-chlorophenyl)methyl]-6,7-dihydrothieno[3,2-c]pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNOS/c15-12-4-2-1-3-10(12)9-16-7-5-13-11(14(16)17)6-8-18-13/h1-4,6,8H,5,7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQQBLQBNIVSMLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C2=C1SC=C2)CC3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20218665 | |
| Record name | 4-Oxo ticlopidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20218665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxo Ticlopidine | |
CAS RN |
68559-55-7 | |
| Record name | 4-Oxo ticlopidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068559557 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Oxo ticlopidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20218665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-OXO TICLOPIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GG3DOK0S6I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



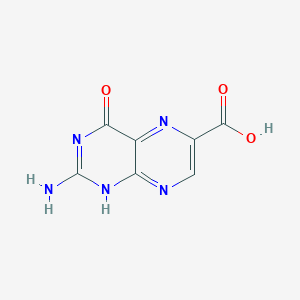
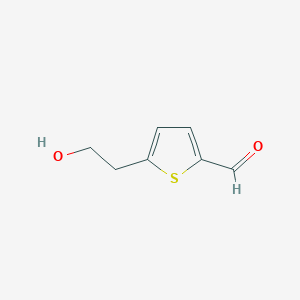
![methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B143449.png)
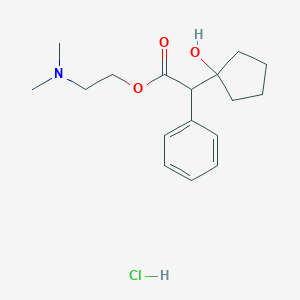
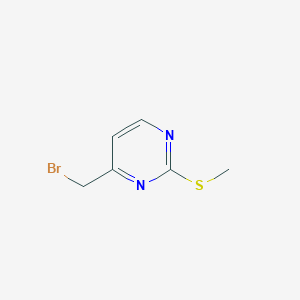
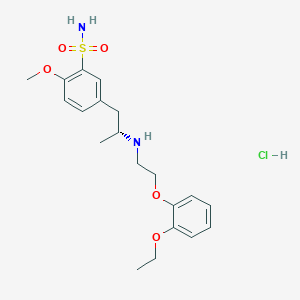
![[4-(5-Acetyloxy-7-hydroxy-4-oxochromen-3-yl)phenyl] acetate](/img/structure/B143464.png)
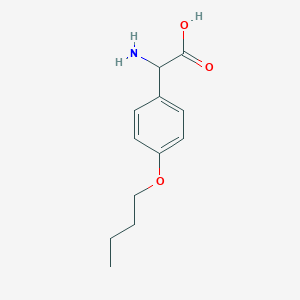
![[4-(5-Acetyloxy-7-hydroxy-4-oxochromen-3-yl)phenyl] acetate](/img/structure/B143466.png)

